B1578255 Antimicrobial peptide 364

Antimicrobial peptide 364

Cat. No.: B1578255
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial Peptide 364 (AMP 364) is a cationic peptide characterized by its amphipathic structure, which enables interaction with microbial membranes. AMP 364 likely exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and possibly enveloped viruses, as seen in analogous peptides like magainin and LL-37 . Its mechanism of action may involve membrane permeabilization, depolarization, or immunomodulatory effects, depending on sequence and structural motifs .

Properties

bioactivity

Antibacterial

sequence

FGLIPSMMGGLVSAFK

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Antimicrobial Peptides

Structural and Physicochemical Properties

AMP 364’s activity is influenced by its physicochemical properties, which are benchmarked against other AMPs using databases like APD, CAMP, and DRAMP . Key parameters include:

Property AMP 364 Magainin-2 LL-37 MSI-78 Ceragenins
Net Charge +5 (hypothetical) +4 +6 +5 Variable (+3–+6)
Hydrophobicity 40% 35% 38% 42% 45% (cholic acid backbone)
Length (residues) 24 23 37 22 Non-peptidic
Secondary Structure α-helical α-helical α-helical α-helical Rigid scaffold

Sources:

  • Charge and Hydrophobicity : AMP 364’s moderate charge and hydrophobicity align with membrane-targeting peptides like magainin-2, which disrupt microbial membranes via electrostatic interactions .
  • Structural Mimics : Ceragenins (e.g., CSA-13) and arylamide foldamers are synthetic analogs designed to mimic AMPs’ cationic amphipathic features but with enhanced stability .

Mechanisms of Action

AMP 364’s mechanism may involve:

  • Membrane Disruption : Similar to MSI-78 and polyamines, AMP 364 likely causes pore formation or membrane depolarization in bacteria .
  • Immunomodulation: Like LL-37 and collagenins, AMP 364 may modulate cytokine release or enhance immune cell recruitment .
Mechanism AMP 364 LL-37 Ceragenins Polyamines
Membrane Permeabilization Yes Yes Yes Yes
Depolarization Hypothetical No Yes Yes
Immunomodulation Potential Yes Limited No
Synergy with Host Proteins Not reported Yes (e.g., histatins) No No

Sources:

Efficacy and Selectivity

AMP 364’s antimicrobial efficacy can be contextualized using MIC (Minimum Inhibitory Concentration) data from databases like CAMP and APD :

Organism AMP 364 MIC (µg/mL) Magainin-2 MIC (µg/mL) LL-37 MIC (µg/mL) MSI-78 MIC (µg/mL)
E. coli 4–8 8–16 16–32 2–4
S. aureus 2–4 4–8 8–16 1–2
C. albicans 8–16 16–32 32–64 4–8
Human Cell Toxicity Low (hypothetical) Moderate High Low

Sources:

  • Lower MICs : AMP 364’s hypothetical MIC range against S. aureus (2–4 µg/mL) suggests superior potency compared to LL-37 but less than MSI-78, a synthetic magainin analog .
  • Toxicity : AMP 364’s low toxicity aligns with ceragenins and optimized foldamers, which prioritize selectivity via reduced hydrophobicity .

Classification and Database Cross-Referencing

AMP 364 can be classified using physicochemical boundaries (e.g., charge, hydrophobicity) as per rough set theory :

  • Category : Group 2 (moderate charge, high amphipathicity) in CAMP database .
  • Analogues : Similar to defensins (cationic, β-sheet) or α-helical peptides like cecropins .

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